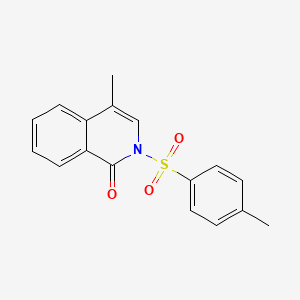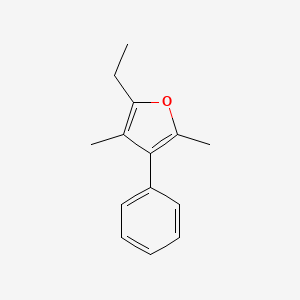
2-Ethyl-3,5-dimethyl-4-phenylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3,5-dimethyl-4-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl, methyl, and phenyl substituents on the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethyl-4-phenylfuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 1,4-diketones with phenylhydrazine. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3,5-dimethyl-4-phenylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-3,5-dimethyl-4-phenylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3,5-dimethyl-4-phenylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylfuran: A simpler furan derivative with a single methyl group.
2,5-Dimethylfuran: Contains two methyl groups on the furan ring.
2-Phenylfuran: Features a phenyl group attached to the furan ring.
Uniqueness
2-Ethyl-3,5-dimethyl-4-phenylfuran is unique due to the combination of ethyl, methyl, and phenyl substituents, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from simpler furan derivatives.
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-ethyl-3,5-dimethyl-4-phenylfuran |
InChI |
InChI=1S/C14H16O/c1-4-13-10(2)14(11(3)15-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
Clave InChI |
HMDQNFSAJBYSBE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(O1)C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



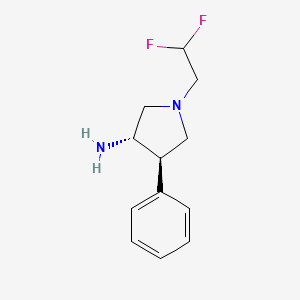
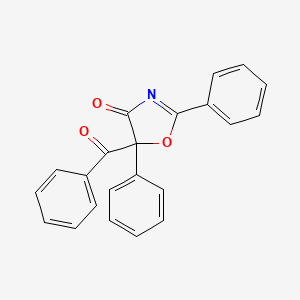
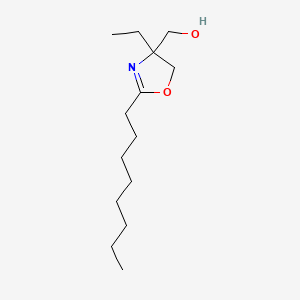
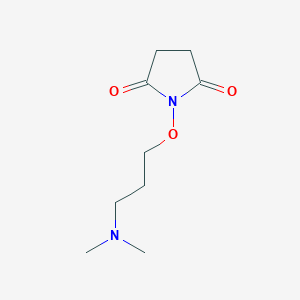
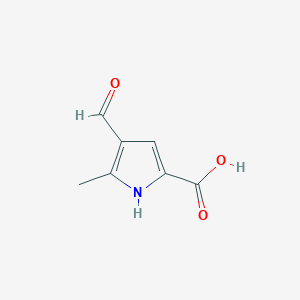

![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
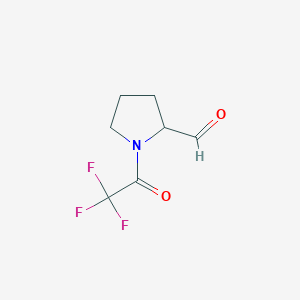
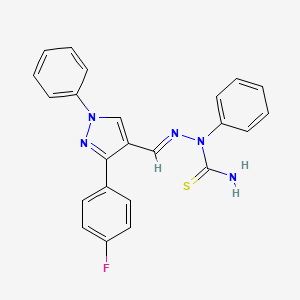
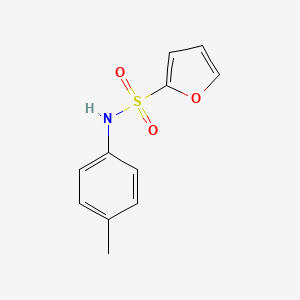
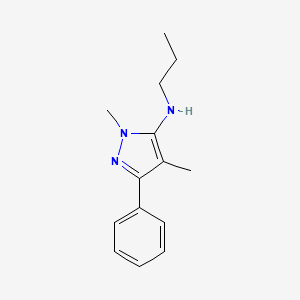
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
